N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfonamide group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Introduction of the Allyl Group: This can be done via a nucleophilic substitution reaction.
Formation of the Sulfonamide Group: This step typically involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the oxadiazole ring or the sulfonamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfonamide or oxadiazole-containing compounds.
Mechanism of Action
The mechanism by which N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring and sulfonamide group are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- 4-methyl-N,N-di(propargyl)benzenesulfonamide
Uniqueness
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to the presence of the oxadiazole ring, which is not commonly found in similar compounds. This ring can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-12-22(26(23,24)17-10-5-4-6-11-17)14-18-20-19(21-25-18)16-9-7-8-15(2)13-16/h3-11,13H,1,12,14H2,2H3 |
InChI Key |
CPBLUZXHKHVPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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